N-[3-(4-phenylpiperazin-1-yl)propyl]-N'-(pyridin-3-yl)ethanediamide

P2X3 purinergic receptor antagonist screening pain pharmacology

N-[3-(4-phenylpiperazin-1-yl)propyl]-N'-(pyridin-3-yl)ethanediamide (CAS 1251710-37-8) is a synthetic oxalamide derivative incorporating a 4-phenylpiperazine pharmacophore linked via a propyl spacer to a pyridin-3-yl amide. With a molecular formula of C20H25N5O2 and a molecular weight of 367.4 g/mol, it belongs to the arylpiperazine class widely explored for G‑protein‑coupled receptor (GPCR) modulation.

Molecular Formula C20H25N5O2
Molecular Weight 367.453
CAS No. 1251710-37-8
Cat. No. B2896716
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[3-(4-phenylpiperazin-1-yl)propyl]-N'-(pyridin-3-yl)ethanediamide
CAS1251710-37-8
Molecular FormulaC20H25N5O2
Molecular Weight367.453
Structural Identifiers
SMILESC1CN(CCN1CCCNC(=O)C(=O)NC2=CN=CC=C2)C3=CC=CC=C3
InChIInChI=1S/C20H25N5O2/c26-19(20(27)23-17-6-4-9-21-16-17)22-10-5-11-24-12-14-25(15-13-24)18-7-2-1-3-8-18/h1-4,6-9,16H,5,10-15H2,(H,22,26)(H,23,27)
InChIKeyBRSXTYXPRVZJCI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[3-(4-phenylpiperazin-1-yl)propyl]-N'-(pyridin-3-yl)ethanediamide (CAS 1251710-37-8): Baseline Characterization for Research Procurement


N-[3-(4-phenylpiperazin-1-yl)propyl]-N'-(pyridin-3-yl)ethanediamide (CAS 1251710-37-8) is a synthetic oxalamide derivative incorporating a 4-phenylpiperazine pharmacophore linked via a propyl spacer to a pyridin-3-yl amide . With a molecular formula of C20H25N5O2 and a molecular weight of 367.4 g/mol, it belongs to the arylpiperazine class widely explored for G‑protein‑coupled receptor (GPCR) modulation [1]. Unlike simpler piperazines, the dual amide architecture and pyridine terminus constrain rotational freedom and hydrogen‑bonding capacity, potentially altering target engagement profiles. Public bioactivity records indicate evaluation against the P2X3 purinergic receptor, positioning it within the niche of non‑nucleotide antagonist scaffolds [2]. However, peer‑reviewed head‑to‑head comparisons are currently absent from the open literature, requiring procurement decisions to rely on orthogonal structure‑based differentiation.

Why Generic Phenylpiperazine Substitution Is Insufficient for N-[3-(4-phenylpiperazin-1-yl)propyl]-N'-(pyridin-3-yl)ethanediamide


Phenylpiperazine derivatives are often treated as interchangeable screening probes because the 4‑phenylpiperazine motif is a privileged fragment for aminergic GPCRs [1]. However, the linker length, terminal amide composition, and heterocyclic cap jointly dictate binding‑site complementarity and selectivity. In the case of N-[3-(4-phenylpiperazin-1-yl)propyl]-N'-(pyridin-3-yl)ethanediamide, the propyl‑oxalamide‑pyridine architecture creates a distinct hydrogen‑bonding surface and vector length that differs from classic butyrophenone‑type or benzyl‑piperazine analogs. Even compounds sharing the phenylpiperazine core but varying in linker electronegativity or terminal aryl group can exhibit order‑of‑magnitude shifts in receptor affinity or functional activity [2]. Consequently, using a generic phenylpiperazine or an oxalamide variant with a different terminal heterocycle (e.g., pyridin‑4‑yl or phenyl) disregards these chemotype‑specific constraints and risks selecting a compound that does not reproduce the same target engagement profile, invalidating comparative structure‑activity relationship (SAR) campaigns and procurement specifications.

N-[3-(4-phenylpiperazin-1-yl)propyl]-N'-(pyridin-3-yl)ethanediamide Procurement‑Relevant Differentiation Evidence


P2X3 Antagonist Activity Relative to Endogenous Agonist Baseline

The compound was evaluated in a functional antagonism assay using recombinant rat P2X3 receptors expressed in Xenopus oocytes. At a screening concentration of 10 µM, it elicited measurable antagonist activity, with a reported EC50 of 80 nM [1]. Although this value is not accompanied by a direct comparator compound within the same dataset, the endogenous agonist ATP typically activates P2X3 with EC50 values in the low micromolar range (≈1–5 µM) in analogous electrophysiology setups [2]. The sub‑micromolar EC50 indicates that the compound acts as a potent non‑nucleotide antagonist scaffold, which distinguishes it from common nucleotide‑based probes.

P2X3 purinergic receptor antagonist screening pain pharmacology

Chemotype‑Level Differentiation from Primary Amide and Benzylpiperazine Analogs

Structure‑activity relationship studies on arylamide phenylpiperazine ligands demonstrate that both the linker length and the terminal heterocycle profoundly influence dopamine D3 receptor binding affinity and subtype selectivity [1]. Within that published series, replacing a pyridin‑3‑yl amide with a pyridin‑4‑yl or phenyl amide shifted D3 Ki values by more than 10‑fold in several matched pairs. N-[3-(4-phenylpiperazin-1-yl)propyl]-N'-(pyridin-3-yl)ethanediamide bears the optimal meta‑pyridine orientation identified for high D3 affinity, whereas the para‑pyridine and phenyl analogs consistently underperform [1]. Further, extending the linker from ethyl to propyl alters the bitopic binding mode, differentiating the chemotype from shorter‑linker oxalamides that cannot simultaneously occupy the orthosteric and secondary binding pockets.

oxalamide linker GPCR ligand design phenylpiperazine SAR

Predicted Physicochemical Differentiation from N‑Phenylpiperazine and Simple Oxalamide Fragments

Calculated physicochemical descriptors differentiate N-[3-(4-phenylpiperazin-1-yl)propyl]-N'-(pyridin-3-yl)ethanediamide from minimal piperazine fragments. Its topological polar surface area (TPSA) is estimated at 74–78 Ų, approximately 2‑fold greater than 1‑phenylpiperazine (TPSA ≈15–20 Ų) [1]. The clogsP is predicted to be 2.0–2.5, versus >3.0 for unsubstituted phenylpiperazine, indicating moderated lipophilicity compatible with CNS drug‑likeness guidelines [2]. The oxalamide linker introduces additional hydrogen‑bond donors/acceptors absent in simple alkyl‑linked phenylpiperazines, which alters solubility and permeability profiles. Without measured solubility data, the calculated TPSA and clogsP values serve as procurement filters: compounds with TPSA <60 Ų or clogsP >3.5 are likely to exhibit different absorption and brain penetration characteristics, making them unsuitable as functional substitutes.

lipophilicity solubility CNS drug-likeness

Predicted Metabolic Vulnerability Relative to N‑Dealkylated Phenylpiperazine Metabolites

The 4‑phenylpiperazine motif is susceptible to N‑dealkylation and N‑oxidation, generating common metabolites such as 1‑phenylpiperazine and 4‑phenyl‑1,2,3,6‑tetrahydropyridine derivatives that may exhibit off‑target serotonergic activity [1]. In N-[3-(4-phenylpiperazin-1-yl)propyl]-N'-(pyridin-3-yl)ethanediamide, the propyl linker places the metabolically labile tertiary amine three carbons away from the oxalamide carbonyl, potentially reducing the rate of oxidative N‑dealkylation compared to ethyl‑linked or benzyl‑linked analogs where the amine is in closer proximity to electron‑withdrawing groups [2]. No experimental intrinsic clearance data are publicly available for this compound; however, the structural feature constitutes a class‑level inference: compounds with shorter (ethyl) or conformationally constrained linkers are expected to undergo faster N‑dealkylation, thereby reducing the effective concentration of the parent antagonist in cellular assays and in vivo studies.

metabolic stability CYP liability phenylpiperazine metabolism

Differentiated Application Scenarios for N-[3-(4-phenylpiperazin-1-yl)propyl]-N'-(pyridin-3-yl)ethanediamide in Preclinical Research


P2X3 Antagonist Chemical Probe Development for Pain Target Validation

With a reported EC50 of 80 nM at rat P2X3 receptors expressed in Xenopus oocytes [1], this compound is positioned as a non‑nucleotide antagonist starting point for P2X3‑mediated pain pathway studies. Its potency exceeds that of the endogenous agonist ATP by >10‑fold, enabling experiments where tonic P2X3 blockade is required without interfering with other purinergic receptor subtypes activated by ATP. This provides a rationale for selecting it over generic nucleotide antagonists like suramin, which lack subtype selectivity.

Dopamine D3 Receptor Bitopic Ligand SAR Expansion

Structural alignment with published arylamide phenylpiperazine D3 ligands indicates that the meta‑pyridine oxalamide architecture corresponds to the optimal terminal heterocycle orientation for bitopic binding [2]. Researchers investigating D3‑selective pharmacophores for neuropsychiatric indications can use this compound as a matched molecular pair comparator to quantify the contribution of the pyridin‑3‑yl amide versus para‑pyridine or phenyl variants, thereby refining pharmacophore models for D3 antagonist design.

Physicochemical Benchmarking for CNS Penetrant Piperazine Libraries

The calculated TPSA of ~74–78 Ų and clogsP of 2.0–2.5 place this compound within the CNS drug‑likeness window [3]. Compound library curators can employ it as a reference standard for calibrating permeability and solubility assays when evaluating other phenylpiperazine‑containing screening compounds. Its intermediate polarity reduces the risk of non‑specific membrane binding that plagues highly lipophilic piperazines, making it a useful quality control tool in high‑throughput screening campaigns.

Selective Replacement for Rapidly Metabolized Phenylpiperazine Analogs

The three‑carbon propyl linker separating the piperazine nitrogen from the oxalamide carbonyl is predicted to attenuate oxidative N‑dealkylation relative to ethyl‑linker analogs [4]. In cellular assays where parent compound depletion confounds IC50 measurements, this structural feature supports its selection as a more metabolically resilient alternative to shorter‑linker phenylpiperazines, pending experimental metabolic stability confirmation.

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